N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide

Description

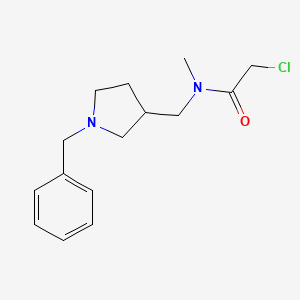

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide (CAS: 1353986-29-4) is a pyrrolidine-based acetamide derivative characterized by a benzyl-substituted pyrrolidine ring and a chloroacetamide group.

Properties

IUPAC Name |

N-[(1-benzylpyrrolidin-3-yl)methyl]-2-chloro-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c1-17(15(19)9-16)10-14-7-8-18(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFGEUCDUJWEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Benzyl-pyrrolidine-3-carbaldehyde

Pyrrolidine undergoes alkylation with benzyl bromide in the presence of a base such as potassium carbonate (KCO) in acetonitrile at reflux (82°C, 12 h). The resulting 1-benzyl-pyrrolidine is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (25°C, 4 h).

Key Data:

Reductive Amination to Introduce N-Methyl Group

The aldehyde intermediate reacts with methylamine hydrochloride in methanol, followed by sodium cyanoborohydride (NaBHCN) as a reducing agent (0°C to 25°C, 6 h). This step installs the N-methylamine side chain at the 3-position.

Optimization Notes:

Chloroacetylation of the Amine Intermediate

The N-methylamine derivative is treated with chloroacetyl chloride in dichloromethane (DCM) under inert conditions, using triethylamine (EtN) as a base (0°C to 25°C, 2 h). The reaction proceeds via nucleophilic acyl substitution.

Reaction Conditions:

-

Workup: Sequential washes with 1 M HCl, saturated NaHCO, and brine.

-

Yield: 83% after recrystallization (petroleum ether/ethyl acetate).

Synthetic Route 2: Pd-Catalyzed Cross-Coupling for Pyrrolidine Functionalization

Buchwald-Hartwig Amination of Pyrrolidine Derivatives

An alternative approach involves palladium-catalyzed coupling of 3-bromo-pyrrolidine with benzylamine. Using Pd(dba) (5 mol%), XantPhos (10 mol%), and CsCO in toluene (110°C, 12 h), the 1-benzyl-pyrrolidine intermediate is obtained.

Advantages:

Side Chain Elaboration and Amide Formation

The bromine atom at the 3-position is substituted with a cyanide group via nucleophilic substitution (KCN, DMF, 80°C, 6 h), followed by reduction to the primary amine (LiAlH, THF, 0°C to 25°C, 3 h). Subsequent methylamination and chloroacetylation follow the protocols outlined in Route 1.

Comparative Analysis of Methodologies

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 52% | 48% |

| Step Count | 3 | 5 |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

| Cost of Reagents | Low | High |

Route 1 offers superior scalability and cost-efficiency, making it preferable for industrial applications. Route 2, while synthetically elegant, suffers from lower yields and higher catalyst costs.

Mechanistic Insights and Side Reactions

-

Amidation Selectivity : Competing N-alkylation during chloroacetylation is mitigated by using a bulky base (e.g., EtN) and low temperatures.

-

Reductive Amination Byproducts : Over-reduction to secondary amines is minimized by employing NaBHCN instead of NaBH.

-

Pd-Catalyzed Coupling Challenges : Homocoupling of benzylamine may occur if ligand loading is insufficient.

Characterization and Analytical Data

Spectroscopic Confirmation

-

H NMR (400 MHz, CDCl): δ 7.32–7.25 (m, 5H, ArH), 4.12 (s, 2H, NCHCO), 3.68 (s, 2H, NCHPh), 3.15 (s, 3H, NCH), 2.85–2.45 (m, 6H, pyrrolidine H).

-

C NMR (100 MHz, CDCl): δ 169.8 (C=O), 138.2 (ArC), 128.9–126.5 (ArCH), 62.1 (NCHPh), 44.7 (NCH), 40.2 (CHCl).

-

HRMS : m/z calcd for CHClNO [M+H]: 307.1345; found: 307.1348.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's structural features suggest its suitability as a lead compound in drug discovery. Its potential biological activities may include:

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures often exhibit antimicrobial effects, making this compound a candidate for further exploration in antibiotic development.

- Neurological Applications : The pyrrolidine ring is known to influence neurotransmitter systems, indicating possible applications in treating neurological disorders.

Case Studies and Research Findings

Research has shown that compounds with structural similarities to N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide have been effective in modulating receptor activity, particularly in the central nervous system. For instance, studies on related pyrrolidine derivatives have demonstrated their ability to act as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Chlorination : The introduction of the chloro group is critical for enhancing the compound's reactivity and biological activity.

- Acetamide Formation : The final step involves the acetamide formation, which is crucial for the compound's pharmacological properties.

These synthetic routes require optimization to ensure high yield and purity of the final product.

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its therapeutic potential. Interaction studies may focus on:

- Receptor Binding Assays : Evaluating how well the compound binds to various receptors can provide insights into its pharmacodynamics.

- Enzyme Inhibition Studies : Assessing the compound's ability to inhibit specific enzymes involved in metabolic pathways can highlight its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to increased lipophilicity and steric bulk .

| Parameter | Target Compound (Pyrrolidine) | Piperidine Analog |

|---|---|---|

| Molecular Weight | 266.77 | Similar (est.) |

| Ring Size | 5-membered | 6-membered |

| Commercial Status | Discontinued | Discontinued |

Substituent Variations in Chloroacetamides

Chloroacetamide derivatives are widely utilized in agrochemistry. Examples from pesticide literature include:

- Alachlor (CAS: 15972-60-8): 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Pretilachlor (CAS: 51218-49-6): 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.

These compounds share the 2-chloroacetamide core but feature bulky aromatic substituents, enhancing herbicidal activity. In contrast, the target compound’s benzyl-pyrrolidine group may favor interactions with neurological targets over plant enzymes .

| Compound | Substituents | Application |

|---|---|---|

| Target Compound | Benzyl-pyrrolidine | Research/Pharma |

| Alachlor | Diethylphenyl, methoxymethyl | Herbicide |

| Pretilachlor | Diethylphenyl, propoxyethyl | Herbicide |

Biological Activity

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of approximately 252.74 g/mol. The compound features a pyrrolidine ring with a benzyl group and a chloroacetamide moiety, which are critical for its biological interactions .

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities, including:

- Neuroleptic Activity : Similar compounds have shown significant neuroleptic effects, suggesting that this compound may also influence dopaminergic pathways. For instance, related benzamide derivatives demonstrated enhanced activity against apomorphine-induced stereotyped behavior in animal models .

- Antipsychotic Potential : The structure-activity relationship (SAR) indicates that modifications in the benzyl and chloroacetamide groups can significantly affect the potency of the compound as an antipsychotic agent .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions of appropriate precursors.

- Benzylation : The pyrrolidine is then benzylated using benzyl chloride in the presence of a base.

- Amidation : Finally, amidation occurs where the benzylated pyrrolidine is reacted with N-methylacetamide using a coupling agent like EDCI.

Neuroleptic Activity Study

A study focused on the neuroleptic activity of related compounds found that certain modifications led to significantly enhanced effects. For example, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was reported to be 13 times more potent than haloperidol, highlighting the potential efficacy of structurally similar compounds .

Structure-Activity Relationship Analysis

Research has indicated that compounds bearing similar structural motifs often exhibit comparable pharmacological profiles. A comparative analysis showed that the introduction of specific substituents could enhance receptor binding affinity and selectivity for dopaminergic receptors .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-Benzylpyrrolidin-3-yl)-2-chloro-N-methyl-acetamide | Similar pyrrolidine structure; chloro substituent | Potential neuroleptic effects |

| N-(1-benzylpyrrolidin-3-ylmethyl)-acetamide | Lacks chlorine; retains amide functionality | Reduced potency in receptor interactions |

| 4-Chlorobenzyl-N-methylacetamide | Aromatic substitution instead of pyrrolidine | Different pharmacological profile due to aromaticity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogs like (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide are synthesized using ethanol and piperidine under controlled temperatures (0–5°C, 2 hours) to optimize yield and purity. Reaction optimization should focus on solvent polarity, temperature gradients, and catalyst selection (e.g., piperidine for base catalysis). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use P95 respirators for dust control .

- Ventilation : Operate in fume hoods to prevent inhalation of aerosols .

- Spill Management : Use absorbent materials (e.g., vermiculite) for containment. Avoid water jets to prevent dispersion .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline eyewash stations .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies substituent patterns and confirms chloroacetamide integration.

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves bond lengths and angles. For example, SHELXL refines high-resolution data to address twinning or disorder in the benzyl-pyrrolidine moiety .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental crystallographic data?

- Methodological Answer : Discrepancies often arise from dynamic disorder or incomplete refinement. Strategies include:

- Multi-Conformer Modeling : Use SHELXL to model alternative conformations of the benzyl group .

- Hirshfeld Surface Analysis : Compare experimental (X-ray) and DFT-calculated electron density maps to identify van der Waals interactions or hydrogen bonding mismatches .

- Twinned Data Refinement : Apply twin-law matrices in SHELXL for pseudo-merohedral twinning, common in chiral pyrrolidine derivatives .

Q. What strategies mitigate conflicting NMR data during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolves signal splitting caused by rotameric exchange in the chloroacetamide side chain.

- 2D-COSY/NOESY : Correlates through-space interactions to confirm stereochemistry (e.g., benzyl group orientation) .

- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d6) enhance signal resolution for overlapping peaks .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

- Methodological Answer :

- Chiral Chromatography : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate (R)- and (S)-enantiomers.

- Optical Rotation : Compare experimental [α]D values with literature data for analogs (e.g., (S)-1-Benzyl-3-methylaminopyrrolidine ).

- X-ray Anomalous Dispersion : Assign absolute configuration via Bijvoet differences in crystallographic data .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

- Methodological Answer :

- Byproduct Formation : Chloroacetamide hydrolysis to acetic acid derivatives can occur; mitigate via anhydrous conditions and inert gas purging .

- Scale-Up Limitations : Heat dissipation in exothermic steps (e.g., benzylation) requires jacketed reactors with controlled cooling .

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data between in vitro and in vivo studies?

- Methodological Answer :

- Dose-Response Curves : Compare IC50 values (in vitro) with LD50 (rodent studies) to assess metabolic differences.

- Metabolite Profiling : Use LC-MS to identify toxic intermediates (e.g., oxidative dechlorination products) not detected in vitro .

- Species-Specific ADME : Adjust models for hepatic clearance rates and protein binding differences .

Q. What methods validate the stability of this compound under varying pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.